REACTION_SMILES
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[CH2:27]([Cl:28])[Cl:29].[ClH:26].[Cu:19][C:20]#[N:21].[K:22][C:23]#[N:24].[N:1]([O-:2])=[O:3].[NH2:5][c:6]1[c:7]([O:17][CH3:18])[c:8]([O:15][CH3:16])[cH:9][c:10]([C:12]([CH3:13])=[O:14])[cH:11]1.[Na+:4].[OH2:25]>>[c:6]1([C:20]#[N:21])[c:7]([O:17][CH3:18])[c:8]([O:15][CH3:16])[cH:9][c:10]([C:12]([CH3:13])=[O:14])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(C)=O)cc(N)c1OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
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COc1cc(C(C)=O)cc(C#N)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |